REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])[CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]2[CH:10]([CH3:13])[CH2:11][O:12][C:8]=2[CH:7]=1.[OH-].[BH4-].[Na+].[OH-].[Na+].[CH2:27]([OH:29])[CH3:28]>>[CH2:27]([O:29][C:19]([CH3:21])([CH3:20])[CH2:18][CH2:17][CH2:16][CH:2]([CH3:1])[CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]2[CH:10]([CH3:13])[CH2:11][O:12][C:8]=2[CH:7]=1)[CH3:28] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCOC1=CC2=C(C(CO2)C)C=C1)CCC=C(C)C
|
Name
|
mercuric acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is thereupon stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled by means of an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered through diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase saturated with sodium chloride and subsequently extracted with pentane
|
Type
|
WASH
|
Details
|
The extracts are washed neutral with aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCC(CCOC1=CC2=C(C(CO2)C)C=C1)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |